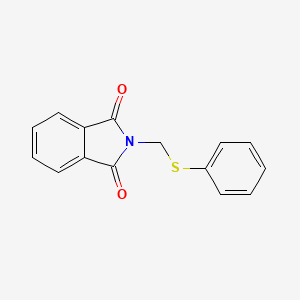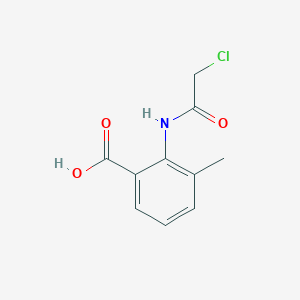![molecular formula C9H9BrN2O3 B2407932 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid CAS No. 3744-13-6](/img/structure/B2407932.png)
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid” is an organic compound with the CAS Number: 3744-13-6 . It has a molecular weight of 273.09 . The IUPAC name for this compound is {[(4-bromoanilino)carbonyl]amino}acetic acid .
Synthesis Analysis
The synthesis of this compound involves the use of benzotriazol-1-ol, N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride, and triethylamine in N,N-dimethyl-formamide at 20℃ .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H9BrN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15) . The InChI key is MNYMVAJOBVMXML-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Heterocyclic Compound Synthesis
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid has applications in the synthesis of various heterocyclic compounds. For instance, it has been used in the creation of a range of bicyclic heterocycles from a single starting material, illustrating its versatility and the sensitivity of its cyclisation to reagents and reaction conditions (Smyth et al., 2007).
Creation of Antimycobacterial Agents
This compound is instrumental in synthesizing derivatives that act as antimycobacterial agents. Specifically, some synthesized compounds have shown significant activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Ali & Shaharyar, 2007).
Antibacterial Compound Synthesis
It serves as a key starting material for the preparation of novel series of antibacterial compounds. Research involving the synthesis of aroylacrylic acids, pyridazinones, and furanones derivatives from 4-(4-bromophenyl)-4-oxobut-2-enoic acid underlines its role in developing new antibacterial agents (El-Hashash et al., 2015).
Cholinesterase Inhibitors Development
The compound is significant in designing and synthesizing cholinesterase inhibitors, highlighting its potential application in treating conditions like Alzheimer's disease. For instance, research on novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides as potential acetyl- and butyrylcholinesterase inhibitors demonstrates its utility in neurological research (Kos et al., 2021).
Spectroscopic and Computational Studies
It is used in spectroscopic investigations and computational studies, aiding in understanding molecular structures and properties. An example is the study of 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate using Fourier transform Raman and infrared spectroscopy (Panicker et al., 2010).
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid can participate in Suzuki–Miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the interaction of the compound with various enzymes and proteins, including palladium, which becomes oxidized through its donation of electrons to form a new Pd–C bond .
Cellular Effects
It is known that 4-Bromophenylacetic acid, a related compound, can cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that this compound may also influence cell function and cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves a free radical reaction. In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). Then, the compound reacts with NBS to form a brominated product .
Temporal Effects in Laboratory Settings
It is known that the compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation , which may influence its stability and degradation over time.
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura cross-coupling, a process that involves the transfer of formally nucleophilic organic groups from boron to palladium .
Properties
IUPAC Name |
2-[(4-bromophenyl)carbamoylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYMVAJOBVMXML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
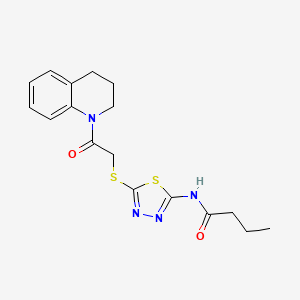

![3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2407852.png)
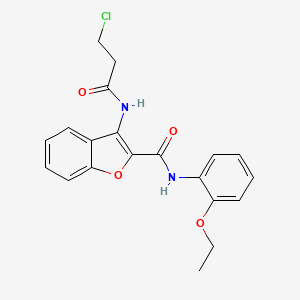
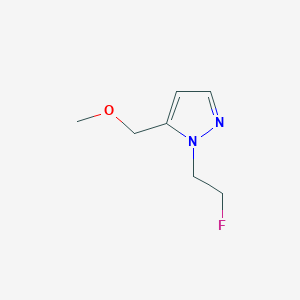
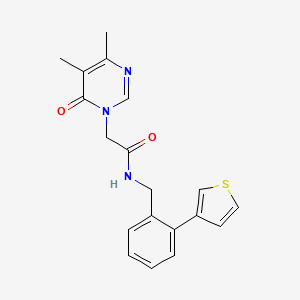
![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2407859.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2407860.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2407862.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)
![2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2407867.png)
